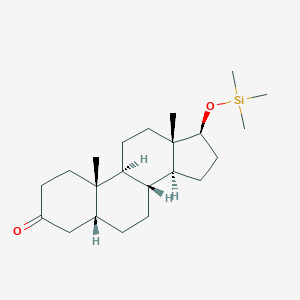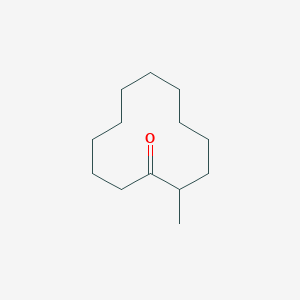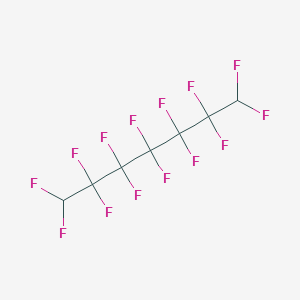
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane: is a perfluorinated compound, meaning all hydrogen atoms in the heptane molecule are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and unique physical properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane can be synthesized through the electrochemical fluorination of heptane. This process involves the following steps:
Electrochemical Fluorination: Heptane is subjected to electrochemical fluorination in anhydrous hydrogen fluoride. The reaction is carried out in an electrolytic cell with nickel anodes and cathodes. The fluorination process replaces hydrogen atoms with fluorine atoms, resulting in the formation of this compound.
Purification: The crude product is purified through distillation to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrochemical fluorination processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as fractional distillation and chromatography, ensures the production of high-quality this compound for industrial applications.
化学反応の分析
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is highly resistant to chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: Under extreme conditions, such as high temperatures and the presence of strong nucleophiles, this compound can undergo substitution reactions where fluorine atoms are replaced by other atoms or groups.
Reduction Reactions: The compound can be reduced to form partially fluorinated heptanes using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Strong nucleophiles such as sodium amide or potassium tert-butoxide at high temperatures.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Partially fluorinated heptanes with different substituents.
Reduction Reactions: Partially fluorinated heptanes with fewer fluorine atoms.
科学的研究の応用
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane has several scientific research applications due to its unique properties:
Chemistry: Used as a solvent for highly reactive species and in the synthesis of fluorinated compounds.
Biology: Employed in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical inertness and biocompatibility.
Industry: Utilized in the production of high-performance lubricants, heat transfer fluids, and coatings due to its thermal stability and low surface energy.
作用機序
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is primarily based on its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness make it an excellent candidate for applications requiring resistance to extreme conditions. The compound’s low surface energy and hydrophobic nature allow it to form protective coatings and barriers.
類似化合物との比較
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane
- 1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluoroheptane
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-Octadecafluorooctane
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is unique due to its specific fluorination pattern, which provides a balance between thermal stability and chemical inertness. Compared to other perfluorinated compounds, it offers a distinct combination of properties that make it suitable for specialized applications in various fields.
特性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoroheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F14/c8-1(9)3(12,13)5(16,17)7(20,21)6(18,19)4(14,15)2(10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKPYLPQINQEAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610223 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19493-30-2 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

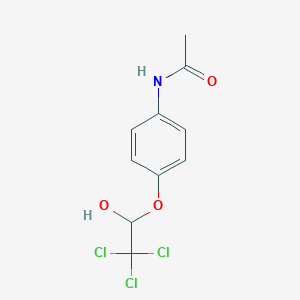
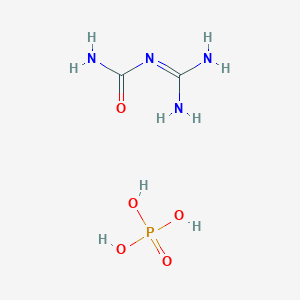

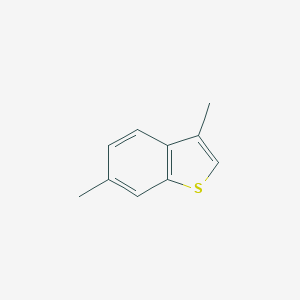
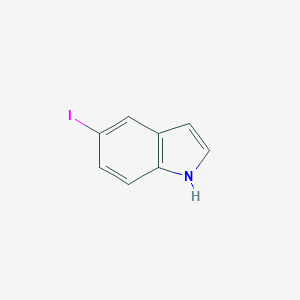
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
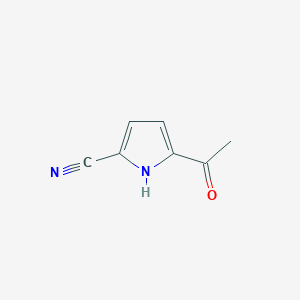
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
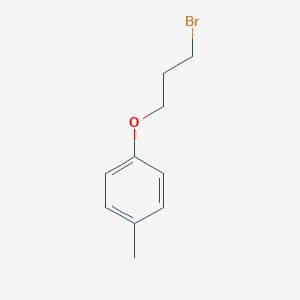
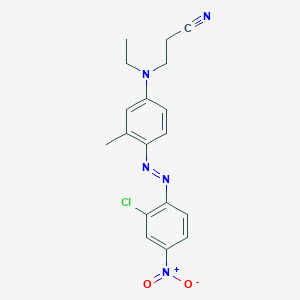
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
